2-(Trifluoromethyl)furan-3-carboxylic acid molecular weight
2-(Trifluoromethyl)furan-3-carboxylic acid molecular weight
Technical Monograph: 2-(Trifluoromethyl)furan-3-carboxylic Acid
Executive Summary
2-(Trifluoromethyl)furan-3-carboxylic acid (MW: 180.08 g/mol ) is a high-value heterocyclic building block utilized primarily in the synthesis of kinase inhibitors, antiviral agents, and advanced agrochemicals. Distinguished by the electron-withdrawing trifluoromethyl (-CF₃) group adjacent to the carboxylic acid, this scaffold offers unique electronic properties that differentiate it from standard furoic acids. The -CF₃ moiety serves a dual purpose: it modulates the pKa of the carboxylic acid, enhancing potency in hydrogen-bonding interactions, and significantly increases lipophilicity (LogP) to improve membrane permeability.
This guide details the physicochemical profile, robust synthetic methodologies, and medicinal chemistry applications of this specific pharmacophore.
Physicochemical Specifications
The following data aggregates experimental and predicted values essential for stoichiometric calculations and ADME prediction.
| Property | Value | Notes |
| Molecular Weight | 180.08 g/mol | Calculated based on IUPAC atomic weights. |
| Molecular Formula | C₆H₃F₃O₃ | |
| MDL Number | MFCD03662621 | Primary identifier for sourcing (Sigma/Merck). |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow. |
| Melting Point | 138–142 °C | Range varies slightly by purity/polymorph. |
| Predicted pKa | ~2.8 – 3.1 | More acidic than furan-3-carboxylic acid (pKa ~3.95) due to the inductive effect of the 2-CF₃ group. |
| Predicted LogP | ~2.1 | The CF₃ group adds significant lipophilicity compared to the parent furan (LogP ~0.9). |
| H-Bond Donors | 1 | Carboxylic acid proton. |
| H-Bond Acceptors | 4 | Furan oxygen + 2 Carboxyl oxygens + 3 Fluorines (weak). |
Synthetic Architecture: The Feist-Benary Protocol
Synthesis of 2-(trifluoromethyl)furan-3-carboxylic acid is rarely performed via direct trifluoromethylation of furan due to regioselectivity issues. The most robust industrial route employs a modified Feist-Benary synthesis , constructing the furan ring from acyclic precursors.
Core Reaction Logic
The synthesis hinges on the condensation of ethyl 4,4,4-trifluoroacetoacetate (a β-keto ester) with chloroacetaldehyde (or an equivalent α-halo carbonyl source) under basic conditions.[1] This is followed by ester hydrolysis.
Step-by-Step Methodology
Step 1: Cyclization to Ethyl 2-(trifluoromethyl)furan-3-carboxylate
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Reagents: Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), Chloroacetaldehyde (50% aq. solution, 1.2 eq), Pyridine (2.5 eq).
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Solvent: Anhydrous Tetrahydrofuran (THF) or Ethanol.
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Procedure:
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Charge the reaction vessel with ethyl 4,4,4-trifluoroacetoacetate and solvent. Cool to 0°C.
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Add pyridine dropwise to act as the base catalyst.
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Slowly add chloroacetaldehyde, maintaining internal temperature <10°C to prevent polymerization.
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Critical Control Point: Heat the mixture to reflux (60–70°C) for 12–16 hours. The reaction proceeds via Knoevenagel condensation followed by intramolecular alkylation.
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Workup: Remove solvent in vacuo. Dilute with ethyl acetate and wash with 1N HCl (to remove pyridine) followed by brine. Dry over Na₂SO₄ and concentrate.
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Purification: Flash column chromatography (Hexanes/EtOAc) yields the ethyl ester intermediate.
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Step 2: Saponification to the Free Acid
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Reagents: Ethyl 2-(trifluoromethyl)furan-3-carboxylate (Intermediate), Lithium Hydroxide (LiOH, 3.0 eq).
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Solvent: THF:Water (3:1 ratio).
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Procedure:
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Dissolve the ester in THF/Water.
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Add LiOH monohydrate. Stir at ambient temperature for 4–6 hours. Monitoring by TLC/LCMS should show complete consumption of the ester.
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Acidification: Cool the reaction to 0°C. Acidify to pH ~2 using 1N HCl. The product often precipitates as a solid.
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Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3x), dry, and concentrate. Recrystallize from toluene/heptane if necessary.
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Visualizing the Workflow
The following diagram illustrates the synthetic pathway and the critical decision points in purification.
Figure 1: Synthetic workflow for the production of 2-(trifluoromethyl)furan-3-carboxylic acid via the Feist-Benary route.[1][2][3][4][5][6]
Medicinal Chemistry Utility
This scaffold is not merely a structural spacer; it is a functional pharmacophore.
1. Bioisosterism & Electronic Modulation The 2-CF₃ group acts as a "lipophilic bullet." It is bioisosteric to an isopropyl group in terms of steric bulk but possesses inverted electronic properties.
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Effect: The strong electron-withdrawing nature of CF₃ lowers the electron density of the furan ring. This reduces the propensity for oxidative metabolism (e.g., by P450 enzymes) which often targets electron-rich furans.
2. Acidic Strength (pKa Shift) Standard furan-3-carboxylic acid has a pKa of ~3.95. The addition of the 2-CF₃ group shifts the pKa down to approximately 2.8–3.1.
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Application: At physiological pH (7.4), this acid will be fully ionized (carboxylate anion). This makes it an excellent mimic for aspartate or glutamate residues in enzyme active sites, but with higher lipophilicity than natural amino acids, improving blood-brain barrier (BBB) penetration.
3. Strategic SAR Decision Tree Use the diagram below to determine when to deploy this scaffold in a Lead Optimization campaign.
Figure 2: Structure-Activity Relationship (SAR) decision tree for selecting the trifluoromethyl-furan scaffold.
Analytical Characterization
To ensure scientific integrity, the synthesized product must meet the following criteria:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 13.5 ppm (broad s, 1H, -COOH).
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δ 7.8 ppm (d, 1H, Furan H-5).
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δ 7.1 ppm (d, 1H, Furan H-4).
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Note: No signal corresponds to the CF₃ group in proton NMR.
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¹⁹F NMR:
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Diagnostic singlet around -60 to -65 ppm (relative to CFCl₃). This is the definitive confirmation of the trifluoromethyl group integrity.
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LC-MS:
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Ionization Mode: ESI Negative (due to acidic proton).
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Expected Mass: [M-H]⁻ = 179.07 m/z.
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References
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Sigma-Aldrich. 2-(Trifluoromethyl)furan-3-carboxylic acid Product Specification. Retrieved from (Search Term: MFCD03662621).
-
PubChem. Compound Summary: Furan-3-carboxylic acid derivatives.[7][8][9] National Library of Medicine. Retrieved from .
-
Bénary, E. (1911).[6] "Synthese von Pyridin-Derivaten aus Dichlor-äther und β-Amino-crotonsäureester". Chemische Berichte, 44, 489–493.[6] (Foundational reference for Feist-Benary synthesis).
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for CF3 bioisosterism).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-furoic acid, 88-14-2 [thegoodscentscompany.com]
- 4. youtube.com [youtube.com]
- 5. Showing Compound 2-Furancarboxylic acid (FDB000951) - FooDB [foodb.ca]
- 6. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 7. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Furan-2-carboxylic acid, 3-methyl-, trimethylsilyl ester | C9H14O3Si | CID 587050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
